molecular formula C14H7Br2NO4 B12880468 5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

Cat. No.: B12880468
M. Wt: 413.02 g/mol
InChI Key: IYYYXYBBBMVXDI-OWOJBTEDSA-N
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Description

5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves multiple steps, including bromination, nitration, and coupling reactions. The starting material is often a benzofuran derivative, which undergoes bromination to introduce bromine atoms at the 5 and 7 positions. This is followed by a coupling reaction with 5-nitrofuran-2-ylvinyl to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield amines.

Scientific Research Applications

5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves its interaction with biological targets. The nitrofuran moiety is known to interfere with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The bromine atoms may also contribute to the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-carbaldehyde: A related compound with similar nitrofuran functionality.

    2-(5-Nitrofuran-2-yl)vinylbenzofuran: A compound with a similar structure but without bromine atoms.

Uniqueness

5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is unique due to the presence of both bromine and nitrofuran substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H7Br2NO4

Molecular Weight

413.02 g/mol

IUPAC Name

5,7-dibromo-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran

InChI

InChI=1S/C14H7Br2NO4/c15-9-5-8-6-11(21-14(8)12(16)7-9)2-1-10-3-4-13(20-10)17(18)19/h1-7H/b2-1+

InChI Key

IYYYXYBBBMVXDI-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CC3=CC(=CC(=C3O2)Br)Br

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CC3=CC(=CC(=C3O2)Br)Br

Origin of Product

United States

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